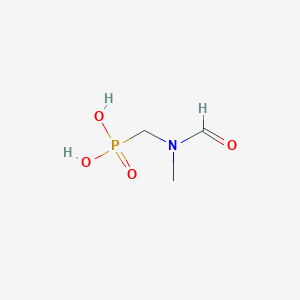
((N-Methylformamido)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((N-Methylformamido)methyl)phosphonic acid: is an organophosphorus compound with the molecular formula C3H8NO4P This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Dialkyl Phosphonates: One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
From Dichlorophosphine or Dichlorophosphine Oxide: Another route includes the reaction of dichlorophosphine or dichlorophosphine oxide with appropriate reagents to form the phosphonic acid.
Direct Methods Using Phosphorous Acid: Direct methods that utilize phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond are also employed.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology and Medicine:
Enzyme Inhibition: This compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Drug Development: Research is ongoing to explore its use in developing drugs for various diseases, including cancer and infectious diseases.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: ((N-Methylformamido)methyl)phosphonic acid exerts its effects primarily through its interaction with enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The specific molecular targets and pathways involved depend on the biological context and the specific enzyme being targeted .
Comparación Con Compuestos Similares
Methylphosphonic Acid: Similar in structure but lacks the N-methylformamido group.
Aminophosphonic Acids: These compounds have an amino group instead of the N-methylformamido group and are known for their biological activity.
Phosphonopeptides: These are peptides in which the phosphonic acid group replaces the carboxylic acid group, exhibiting unique physiological activities.
Uniqueness: ((N-Methylformamido)methyl)phosphonic acid is unique due to the presence of the N-methylformamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C3H8NO4P |
|---|---|
Peso molecular |
153.07 g/mol |
Nombre IUPAC |
[formyl(methyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H8NO4P/c1-4(2-5)3-9(6,7)8/h2H,3H2,1H3,(H2,6,7,8) |
Clave InChI |
SGHMZGHUCLPDRD-UHFFFAOYSA-N |
SMILES canónico |
CN(CP(=O)(O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)
![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)
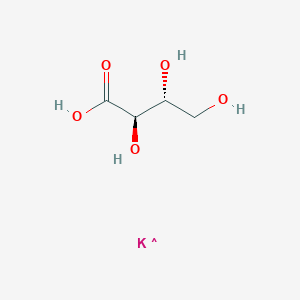
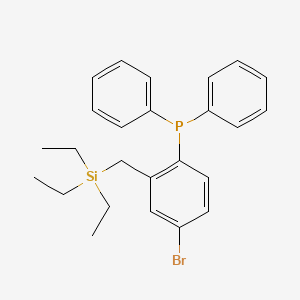
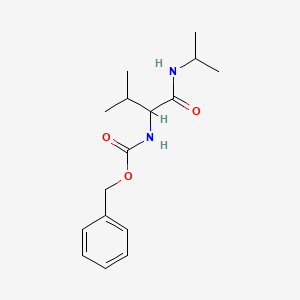
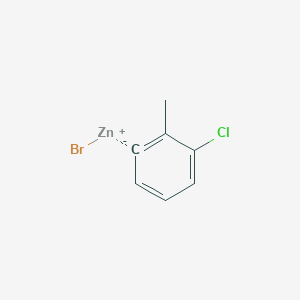
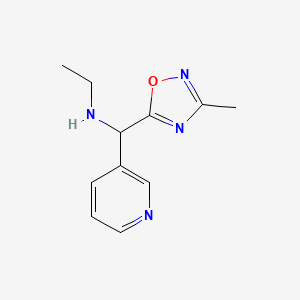
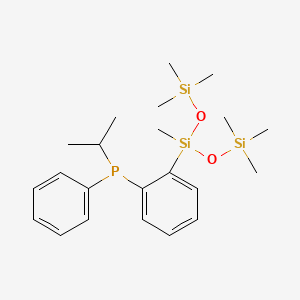
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
